molecular formula C23H18F4N2O3 B4343427 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

Cat. No.: B4343427
M. Wt: 446.4 g/mol
InChI Key: IAPXUQLMLYFMEP-UHFFFAOYSA-N
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with a unique structure that includes both pyrazole and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the naphthyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the naphthyl group via nucleophilic substitution reactions.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE apart is its combination of pyrazole and naphthyl groups, which confer unique chemical and biological properties. This dual functionality allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(naphthalen-1-yloxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3/c24-20(25)18-12-23(31,22(26)27)29(28-18)21(30)16-8-3-5-14(11-16)13-32-19-10-4-7-15-6-1-2-9-17(15)19/h1-11,20,22,31H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXUQLMLYFMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 5
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

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